The synthesis of diisononyl cyclohexanedicarboxylate can be achieved through several methods:
Diisononyl cyclohexanedicarboxylate undergoes various chemical reactions:
The major products from these reactions include oxidized forms and substituted derivatives that can be tailored for specific applications in materials science .
The mechanism by which diisononyl cyclohexanedicarboxylate functions primarily involves its role as a plasticizer:
Diisononyl cyclohexanedicarboxylate exhibits several notable physical and chemical properties:
These properties make diisononyl cyclohexanedicarboxylate suitable for various industrial applications without posing significant environmental risks.
Diisononyl cyclohexanedicarboxylate finds extensive application in multiple fields:
Phthalate esters dominated the global plasticizer market for decades, accounting for >75% of polyvinyl chloride (PVC) plasticizers due to their cost-effectiveness and technical performance [5]. By the early 2000s, approximately 6 million tons of plasticizers were consumed annually worldwide [5]. However, low-molecular-weight phthalates like diethyl phthalate (DEP) and di-n-butyl phthalate (DBP), along with high-molecular-weight types such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), faced intense scrutiny. Studies linked them to endocrine disruption, reproductive toxicity, and developmental abnormalities in rodents and humans, primarily due to their ability to leach from products into the environment [2] [3].
This toxicity profile catalysed the demand for safer alternatives. Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), a hydrogenated derivative of DINP, emerged as a leading candidate. Introduced by BASF in 2002 under the tradename Hexamoll® DINCH®, it replaced the aromatic benzene ring in DINP with a saturated cyclohexane structure [3] [8]. This modification aimed to reduce metabolic bioavailability and biological activity while retaining desirable plasticizing properties: flexibility, durability, and compatibility with PVC. DINCH’s low migration rate from products compared to phthalates further enhanced its appeal for sensitive applications [5] [8]. Its non-aromatic structure and favourable initial toxicological assessments positioned it as a viable "drop-in" substitute for phthalates in existing manufacturing processes.
Table 1: Key Properties of DINCH vs. Traditional Phthalate Plasticizers
Property | DINCH | DEHP/DINP | Functional Significance |
---|---|---|---|
Chemical Core | Saturated cyclohexane ring | Aromatic benzene ring | Reduced potential for endocrine disruption |
Migration Rate | Low | High | Lower environmental release & human exposure |
Primary Applications | Food contact, medical devices, toys | Flexible PVC, flooring, cables | Suitability for sensitive exposure scenarios |
Metabolic Pathway | Complex oxidation | Hydrolysis + oxidation | Shorter biological half-life |
Market Introduction | 2002 (EU) | 1930s–1950s | Response to regulatory pressure |
Regulatory actions targeting phthalates were pivotal in creating DINCH’s market opportunity. In the European Union, Directive 2005/84/EC (adopted 2007) prohibited DEHP, DBP, and BBP in toys and childcare articles at concentrations >0.1% [3] [8]. Crucially, DINCH was excluded from these restrictions due to its distinct chemical structure and absence of evidence for reproductive toxicity [3]. Concurrently, the European Food Safety Authority (EFSA) granted approval for DINCH in food-contact materials in 2006, followed by its inclusion in Annex III of Directive 2002/72/EC (later superseded by Regulation (EU) No 10/2011) [3]. These approvals designated DINCH as FCM Substance No. 775, permitting its use across food packaging, adhesives, and coatings.
Globally, regulatory landscapes diverged. The U.S. Consumer Product Safety Improvement Act (CPSIA) of 2008 similarly restricted phthalates in toys but did not proactively endorse alternatives like DINCH [8]. Consequently, DINCH’s adoption in the U.S. lagged behind the EU, driven primarily by industry self-regulation and consumer demand for "phthalate-free" products. Australia’s slower regulatory response resulted in significantly higher phthalate exposure levels compared to the EU and U.S., highlighting how policy gaps sustained phthalate use [7]. By contrast, the EU’s REACH framework fostered substitution through rigorous hazard assessment and "Authorisation List" pressures on phthalates, accelerating DINCH integration.
Table 2: Key Regulatory Milestones for DINCH Adoption
Region | Policy Instrument | Year | Impact on DINCH |
---|---|---|---|
EU | EFSA Food Contact Approval | 2006 | Approved for use in food packaging, containers |
EU | Directive 2005/84/EC | 2007 | Banned key phthalates in toys; excluded DINCH |
EU | Regulation (EU) No 10/2011 | 2011 | Listed as FCM 775; formalised food contact approval |
USA | Consumer Product Safety Improvement Act | 2008 | Restricted phthalates but no DINCH endorsement |
Global | Industry self-certification (e.g., Mattel) | 2009 | Major toy makers publicly switched to DINCH/citrates |
DINCH’s market trajectory reflects strategic industrial pivots and biomonitoring-confirmed exposure growth:
Table 3: Biomonitoring Evidence of DINCH Market Penetration (Germany)
Year | OH-MINCH Detection Rate (%) | Median Urinary Concentration (μg/L) | Production Capacity (tons/year) | Key Market Event |
---|---|---|---|---|
1999 | 0 | <0.1 (LOD) | 0 (Pre-commercial) | R&D phase |
2006 | 6.7 | 0.15 | 100,000 | EFSA approval |
2011 | 98.3 | 0.31 | 150,000 | Major toy producers adopt DINCH |
2017 | 100 | 0.70 | 200,000+ | Global non-phthalate expansion |
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